molecular formula C11H17NO2 B14166260 7-(1H-Pyrrol-2-YL)heptanoic acid CAS No. 925230-72-4

7-(1H-Pyrrol-2-YL)heptanoic acid

Cat. No.: B14166260
CAS No.: 925230-72-4
M. Wt: 195.26 g/mol
InChI Key: OCHRNWWUOQPIGD-UHFFFAOYSA-N
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Description

7-(1H-Pyrrol-2-YL)heptanoic acid: is a chemical compound characterized by the presence of a pyrrole ring attached to a heptanoic acid chain. This compound is of interest due to its unique structure, which combines the properties of both pyrrole and heptanoic acid, making it a valuable subject for various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1H-Pyrrol-2-YL)heptanoic acid typically involves the formation of the pyrrole ring followed by its attachment to the heptanoic acid chain. One common method for synthesizing pyrroles is the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with primary amines in the presence of a catalytic amount of iron (III) chloride . This method is operationally simple and provides good yields under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(1H-Pyrrol-2-YL)heptanoic acid can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized to form pyrrolinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the pyrrole ring to pyrrolidine derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolinones, while substitution reactions can introduce alkyl or acyl groups onto the pyrrole ring.

Scientific Research Applications

7-(1H-Pyrrol-2-YL)heptanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(1H-Pyrrol-2-YL)heptanoic acid involves its interaction with specific molecular targets and pathways. The pyrrole ring can interact with enzymes and receptors, modulating their activity. The heptanoic acid chain may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(1H-Pyrrol-2-YL)heptanoic acid is unique due to its specific combination of a pyrrole ring and a heptanoic acid chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

925230-72-4

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

7-(1H-pyrrol-2-yl)heptanoic acid

InChI

InChI=1S/C11H17NO2/c13-11(14)8-4-2-1-3-6-10-7-5-9-12-10/h5,7,9,12H,1-4,6,8H2,(H,13,14)

InChI Key

OCHRNWWUOQPIGD-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1)CCCCCCC(=O)O

Origin of Product

United States

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